molecular formula C15H12BrFN2O4 B5163211 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B5163211
M. Wt: 383.17 g/mol
InChI Key: NYOMHKURZLZAPQ-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-10-4-5-12(17)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOMHKURZLZAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting with an amine.

Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, ethyl alcohol for ethoxylation, nitric acid for nitration, and fluorine gas or a fluorinating agent for fluorination. The amidation step typically involves the use of an amine and a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The bromine, ethoxy, fluoro, and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
  • 3-bromo-N-ethyl-4-fluorobenzamide
  • 3-bromo-4-ethoxy-5-fluoroaniline

Uniqueness

The uniqueness of 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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